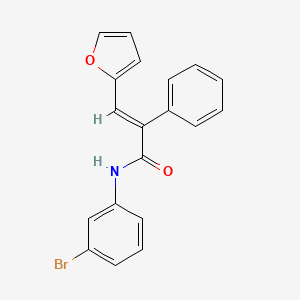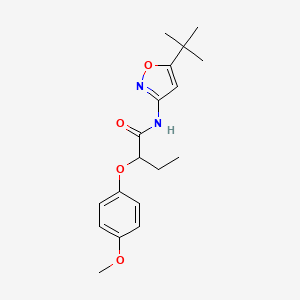![molecular formula C19H20O5 B4936139 methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate](/img/structure/B4936139.png)
methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate, also known as MPMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMPB is a synthetic molecule that belongs to the class of benzoate esters. It has been studied for its ability to modulate various biological pathways and has shown promising results in preclinical studies.
作用機序
The mechanism of action of methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate is not fully understood. However, it has been shown to modulate various biological pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate has been shown to inhibit the activation of these pathways, which can lead to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and induce apoptosis. methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate has also been shown to modulate the immune system and can enhance the immune response. In addition, methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate has been shown to have neuroprotective effects and can reduce cognitive impairment.
実験室実験の利点と制限
Methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized with high yield. methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate is also relatively stable and can be stored for long periods without degradation. However, methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate has some limitations for lab experiments. It is a relatively new molecule, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to determine the optimal dose and administration route for methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate.
将来の方向性
Methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Future studies should focus on determining the toxicity and pharmacokinetics of methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate, as well as its optimal dose and administration route. In addition, further studies are needed to determine the efficacy of methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate in treating various diseases, including cancer and neurodegenerative diseases. Finally, the development of new analogs of methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate could lead to the discovery of more potent and selective compounds with therapeutic potential.
合成法
The synthesis of methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate involves the reaction of 4-hydroxybenzaldehyde with 2-methoxy-4-propionylphenol in the presence of a base catalyst. The resulting intermediate is then reacted with methyl 4-bromobenzoate to yield methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate. The synthesis of methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate is relatively simple and can be carried out in a few steps with high yield.
科学的研究の応用
Methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate has been studied in vitro and in vivo for its ability to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
特性
IUPAC Name |
methyl 4-[(2-methoxy-4-propanoylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-4-16(20)15-9-10-17(18(11-15)22-2)24-12-13-5-7-14(8-6-13)19(21)23-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAFDVHXLYXOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-methoxy-4-propanoylphenoxy)methyl]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)


![{2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B4936098.png)
![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936133.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![1-[4-(4-isopropylphenoxy)butyl]piperidine](/img/structure/B4936138.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)
amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4936147.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4936155.png)